(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Beschreibung
The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid (CAS: 1799443-50-7) is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 4-(tert-butoxy)phenyl substituent. Its molecular formula is C₂₉H₃₁NO₅, with a molecular weight of 473.56 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the tert-butoxy group enhances steric bulk and solubility in organic solvents. This compound is typically employed in peptide chemistry and drug development, where its stereochemistry and protective groups enable precise control over synthetic pathways .
Eigenschaften
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLSDEYZKFJXFT-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid, often abbreviated as Fmoc-MAP, is a synthetic compound characterized by its complex structure incorporating a fluorenyl group, which is known for enhancing lipophilicity and biological interactions. This article reviews the biological activity of Fmoc-MAP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Fmoc-MAP has the following chemical structure:
Key Features:
- Fluorenyl Group: Enhances hydrophobic interactions and binding affinity to biological targets.
- Carboxylic Acid Functionality: Imparts acidic properties that can influence solubility and interaction with biological systems.
- Amino Group: Facilitates interactions with enzymes and receptors.
The biological activity of Fmoc-MAP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorenyl moiety allows for effective binding to hydrophobic pockets within these targets, while the carboxylic acid and amino groups participate in hydrogen bonding and ionic interactions.
Enzyme Inhibition
Research indicates that Fmoc-MAP may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the fluorenyl or propanoic acid portions can enhance or inhibit enzyme activity, suggesting a structure-activity relationship (SAR) that is critical for optimizing its biological effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Fmoc-MAP derivatives. The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. For example, derivatives of similar fluorenone structures exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that Fmoc-MAP could be developed further as an antimicrobial agent .
Table 1: Antimicrobial Activity of Fmoc-MAP Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fmoc-MAP | Staphylococcus aureus | 50 µg/mL |
| Fmoc-MAP | Escherichia coli | 40 µg/mL |
| Related Derivative | Pseudomonas aeruginosa | 30 µg/mL |
Neuroprotective Effects
Some structural analogs of Fmoc-MAP have been investigated for their neuroprotective properties. These compounds may modulate pathways involved in neurodegenerative diseases by influencing cytokine production and reducing oxidative stress .
Anti-inflammatory Activity
Fmoc-MAP has also shown promise in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of fluorenone derivatives against multi-drug resistant bacterial strains. The results indicated that modifications to the aryl moiety significantly impacted antimicrobial potency, with some derivatives achieving MIC values comparable to established antibiotics .
- Neuroprotection : In vitro assays demonstrated that certain analogs of Fmoc-MAP could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides and proteins, which are crucial for studying biological functions and developing therapeutic agents .
Drug Development
The compound has been explored for its potential in drug development, particularly in creating new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity or specificity towards certain molecular targets. For instance, derivatives of this compound have shown promise in antimicrobial studies, indicating potential applications in treating infections caused by resistant bacterial strains .
Research has demonstrated that compounds related to this compound exhibit significant biological activities. Some derivatives have been tested for their cytotoxic effects against cancer cell lines and their ability to induce apoptosis. These studies are crucial for understanding the mechanisms of action and potential therapeutic uses in oncology .
Material Science
In material science, the compound's unique chemical properties can be leveraged to develop novel materials with specific functionalities. The incorporation of fluorenyl groups into polymer matrices can enhance optical properties or improve the thermal stability of materials used in electronic devices or sensors .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Substituent Effects on Physicochemical Properties
Research Findings
- Biological Activity : The chloro-trifluoromethylphenyl analog demonstrates improved membrane permeability in drug candidates, attributed to halogenated substituents .
- Structural Similarity : Systems pharmacology studies suggest that Fmoc-protected compounds with analogous scaffolds (e.g., tert-butoxy vs. tert-Boc) share similar mechanisms of action in enzyme inhibition .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis typically begins with the corresponding (R)-3-(4-(tert-butoxy)phenyl)alanine or a closely related precursor. The key steps involve:
- Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
- Introduction or retention of the methyl substitution on the nitrogen atom.
- Maintenance of the tert-butoxy group on the para position of the phenyl ring to protect the phenolic hydroxyl.
The overall synthetic route ensures selective protection and functional group compatibility to allow subsequent peptide coupling reactions.
Protection of the Amino Group with Fmoc
The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride or 1-succinimidyl 9-fluorenylmethoxycarbonate (Fmoc-OSu) as the reagent. The reaction is generally carried out in an organic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) in the presence of a base like sodium bicarbonate or triethylamine to neutralize the generated hydrochloric acid.
| Parameter | Details |
|---|---|
| Solvent | Dioxane, DMF, or THF |
| Base | Sodium bicarbonate or triethylamine |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 4 hours |
| Molar ratio (Fmoc-Cl) | 1.1 to 1.5 equivalents relative to amine |
The reaction proceeds via nucleophilic attack of the amino group on the Fmoc chloride, forming the carbamate linkage that protects the amino function.
Methylation of the Amino Group
The compound contains a methyl substituent on the nitrogen atom adjacent to the Fmoc group. This N-methylation is typically achieved before or after Fmoc protection, depending on the synthetic route. Common methylation methods include reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or direct alkylation with methyl iodide under basic conditions.
| Methylation Method | Reagents/Conditions | Notes |
|---|---|---|
| Reductive methylation | Formaldehyde + NaBH3CN, pH ~6-7, room temp | Mild, selective for primary amines |
| Alkylation | Methyl iodide + base (e.g., K2CO3), DMF | Risk of over-alkylation |
The methylation step must be carefully controlled to avoid over-alkylation or side reactions.
Protection of the Phenolic Hydroxyl Group as tert-Butoxy
The phenolic hydroxyl group on the para position of the phenyl ring is protected as a tert-butyl ether to prevent undesired reactions during peptide coupling. This protection is typically introduced early in the synthesis by reacting the phenol with isobutylene gas under acidic conditions or by using tert-butyl chloride or tert-butyl bromide with a base.
| Protection Method | Reagents/Conditions | Notes |
|---|---|---|
| tert-Butyl ether formation | Isobutylene + acid catalyst (e.g., H2SO4) | Common method for phenol protection |
| Alkylation | tert-Butyl chloride + base (e.g., NaH) | Alternative method |
This group is stable under Fmoc deprotection conditions and peptide coupling reagents.
Purification and Characterization
After synthesis, purification is commonly performed by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC). The purity of the final compound is typically verified by HPLC, with reported purities ≥98% by HPLC titration analysis.
| Property | Value |
|---|---|
| Molecular formula | C29H31NO5 |
| Molecular weight | 473.56 g/mol |
| Melting point | Approximately 152 °C |
| Purity (HPLC) | ≥98.0% |
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Starting material preparation | (R)-3-(4-(tert-butoxy)phenyl)alanine | Base amino acid precursor |
| 2 | Phenol protection | Isobutylene + acid or tert-butyl chloride + base | Protect phenolic OH as tert-butyl ether |
| 3 | Amino group methylation | Formaldehyde + NaBH3CN or methyl iodide + base | Introduce methyl substituent on amine |
| 4 | Fmoc protection | Fmoc-Cl or Fmoc-OSu, base, organic solvent | Protect amino group for peptide synthesis |
| 5 | Purification | Recrystallization or HPLC | Obtain pure final compound |
| 6 | Characterization | HPLC, melting point, NMR | Confirm structure and purity |
Research Findings and Optimization Notes
- The choice of solvent and base in the Fmoc protection step critically affects yield and purity. Dioxane and sodium bicarbonate provide efficient and mild conditions.
- Methylation prior to Fmoc protection can reduce side reactions but requires careful control to avoid overalkylation.
- The tert-butoxy protection of the phenol is stable under standard peptide synthesis conditions, including basic Fmoc deprotection steps, making it a preferred protecting group.
- Industrial routes may employ continuous flow reactors to enhance reaction control and scalability, along with preparative HPLC for high-purity isolation.
Q & A
Q. Data Interpretation Example :
| Technique | Key Diagnostic Signal | Structural Assignment |
|---|---|---|
| 1H NMR | δ 4.2–4.5 (m, 2H) | Fmoc-CH₂-O-CO- |
| 13C NMR | δ 155 ppm | Carbonyl of Fmoc group |
Advanced: How can conflicting toxicity data be reconciled when designing lab protocols?
Methodological Answer:
- Risk Assessment : Cross-reference SDS from multiple vendors (e.g., Ambeed vs. Key Organics) ().
- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if discrepancies exist ().
- Hierarchy of Data : Prioritize GHS-classified hazards (e.g., H335 for respiratory irritation) over non-tested claims ().
Advanced: What methodologies enable tert-butoxyphenyl group modifications without Fmoc cleavage?
Methodological Answer:
- Selective Protection : Use tert-butyl ethers (stable under acidic/basic conditions) while modifying substituents ().
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl halides retain the Fmoc group ().
- Photocatalysis : Visible-light-mediated C–H functionalization avoids harsh reagents ().
Q. Example Reaction Pathway :
Protect amino acid with Fmoc ().
Introduce bromine at the phenyl ring via electrophilic substitution ().
Perform Suzuki coupling with boronic acids ().
Advanced: How can coupling reactions in solid-phase peptide synthesis be optimized to minimize racemization?
Methodological Answer:
Q. Optimization Table :
| Parameter | Traditional Method | Advanced Method |
|---|---|---|
| Temperature | 25°C | 0–4°C |
| Coupling Agent | DCC/HOBt | HATU/Oxyma Pure |
| Reaction Time | 2–4 hours | 5–10 minutes (microwave) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
